MAO-B Inhibition and Isoform Selectivity
The compound demonstrates moderate, selective inhibition of human Monoamine Oxidase B (MAO-B) with an IC50 of 480 nM, while showing 11.8-fold lower activity against human MAO-A (IC50 = 5.69 µM) [1]. This contrasts with more potent, irreversible MAO-B inhibitors like selegiline, which exhibit an IC50 of 19.58 nM for MAO-B but with a much higher selectivity index of 3434 (MAO-A IC50 = 67.24 µM) [2]. The moderate potency and moderate selectivity of 4-(2-aminopropan-2-yl)oxan-4-ol define a distinct pharmacological profile that may be advantageous for applications where complete, long-lasting enzyme inhibition is undesirable.
Sel. 11.8x vs Selegiline
IC50 19.58 nM
Sel. 3434x
| Evidence Dimension | MAO-B Inhibition (IC50) and MAO-B Selectivity Index (SI) |
|---|---|
| Target Compound Data | MAO-B IC50 = 480 nM; MAO-A IC50 = 5.69 µM; SI = 11.8 |
| Comparator Or Baseline | Selegiline: MAO-B IC50 = 19.58 nM; MAO-A IC50 = 67.24 µM; SI = 3434 |
| Quantified Difference | 24.5x less potent MAO-B inhibition; 291x lower selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of recombinant human MAO-B and MAO-A after 1 hour, measured by luminescence assay (target compound) and enzymatic assay (comparator). |
Why This Matters
This data supports the compound's selection for experimental systems where a moderate, reversible MAO-B inhibition profile is required, as opposed to the strong, irreversible inhibition of standard tools like selegiline.
- [1] BindingDB. BDBM50425486 CHEMBL2313295: Activity Data for Monoamine Oxidase B and A. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50425486. View Source
- [2] PMC. Table 6: IC50 Values and Selectivity Indices for MAO Inhibitors. https://pmc.ncbi.nlm.nih.gov/articles/PMC10478077/table/T6/. View Source
